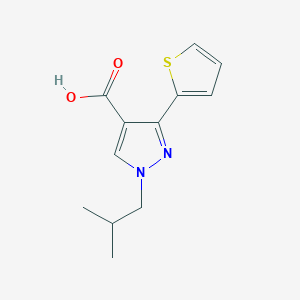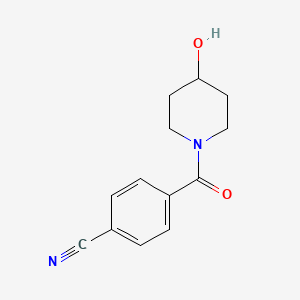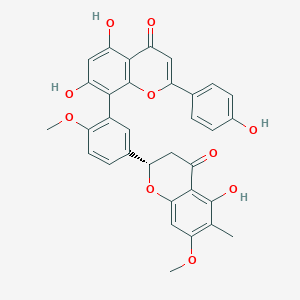![molecular formula C8H9ClF4N2O B13450615 1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride](/img/structure/B13450615.png)
1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H9ClF4N2O It is known for its unique structure, which includes a pyridine ring substituted with a tetrafluoroethoxy group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tetrafluoroethoxy group and the methanamine group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often used to enhance efficiency and safety. The use of greener and more sustainable methods is also a focus in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The tetrafluoroethoxy group and the pyridine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Uniqueness
1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both the tetrafluoroethoxy and methanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H9ClF4N2O |
|---|---|
Molekulargewicht |
260.61 g/mol |
IUPAC-Name |
[5-(1,1,2,2-tetrafluoroethoxy)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F4N2O.ClH/c9-7(10)8(11,12)15-6-2-1-5(3-13)14-4-6;/h1-2,4,7H,3,13H2;1H |
InChI-Schlüssel |
JXEWRSWYKAYYOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC(C(F)F)(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
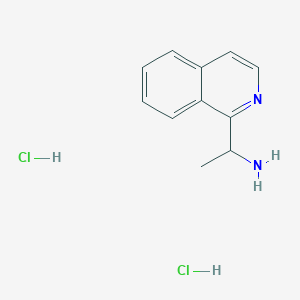
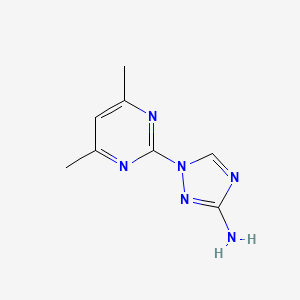
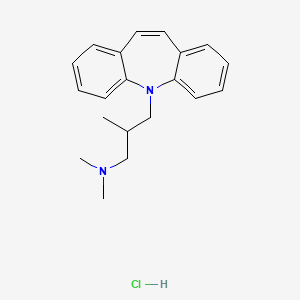
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)

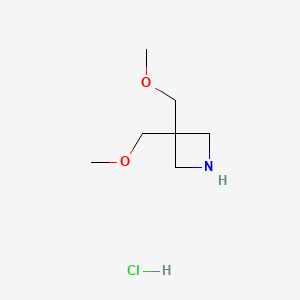
![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
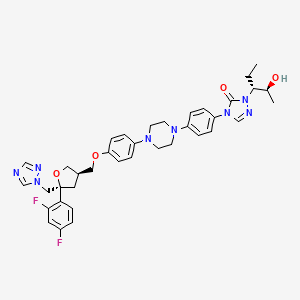

![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)
